Synthesis of ethyl 2-(4-chlorophenoxy)acetate: This involves the esterification of 4-chlorophenoxyacetic acid with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid [].
Synthesis of 2-(4-chlorophenoxy)acetohydrazide: Ethyl 2-(4-chlorophenoxy)acetate is reacted with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide [].
Synthesis of [5-(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A ring closure reaction of 2-(4-chlorophenoxy)acetohydrazide with carbon disulfide and alcoholic potassium hydroxide affords [5-(4-chlorophenoxy)methyl)]-1,3,4-oxadiazole-2-thiol [].
Xanthine Oxidase Inhibition: This compound is believed to inhibit xanthine oxidase by binding to the enzyme's active site, potentially through hydrogen bonding facilitated by the methylene amine spacer []. This inhibition can reduce the production of uric acid, making it potentially relevant for treating gout.
Free Radical Scavenging: The compound demonstrated moderate antioxidant activity in DPPH free radical scavenging assays []. This suggests its potential to neutralize harmful free radicals, offering protection against oxidative stress-related damage.
Potential Anti-Gout Agent: Its xanthine oxidase inhibitory activity, similar to febuxostat, suggests potential applications in managing gout by reducing uric acid production [].
Potential Antioxidant Therapy: The moderate antioxidant activity observed in DPPH assays highlights its potential as a therapeutic agent for diseases involving oxidative stress and inflammation [].
Further Derivatization: The compound can serve as a building block for synthesizing a diverse library of derivatives with potentially enhanced or modified biological activities [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2